3,4-Dimethylphenol-2,5,6-d3,od
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylphenol-2,5,6-d3,od typically involves the deuteration of 3,4-Dimethylphenol. This process can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium using deuterium gas (D2) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using specialized reactors and catalysts to ensure efficient deuterium incorporation .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethylphenol-2,5,6-d3,od undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its non-deuterated form.
Substitution: Halogenation, such as bromination, can occur, leading to products like 6-bromo-3,4-dimethylphenol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Bromine (Br2) in the presence of a catalyst is used for halogenation.
Major Products Formed
Oxidation: Quinones
Reduction: Non-deuterated 3,4-Dimethylphenol
Substitution: 6-bromo-3,4-dimethylphenol
Scientific Research Applications
3,4-Dimethylphenol-2,5,6-d3,od is widely used in scientific research due to its deuterated nature. Some applications include:
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme mechanisms.
Medicine: Utilized in pharmacokinetic studies to investigate drug metabolism and distribution.
Industry: Applied in the development of deuterated drugs and materials for improved stability and performance.
Mechanism of Action
The mechanism of action of 3,4-Dimethylphenol-2,5,6-d3,od involves its interaction with molecular targets through deuterium-hydrogen exchange. This exchange can influence reaction rates and pathways, providing insights into the kinetic isotope effect. The deuterium atoms in the compound can alter the vibrational frequencies of chemical bonds, affecting the overall reactivity and stability of the molecule .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylphenol-d3 (3,5,6-d3): Another deuterated derivative of dimethylphenol with similar applications.
3,4-Dimethylphenol: The non-deuterated form of the compound, commonly used in various chemical reactions.
Uniqueness
3,4-Dimethylphenol-2,5,6-d3,od is unique due to its specific deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium enhances the compound’s stability and allows for precise tracking in metabolic and kinetic studies, making it a valuable tool in scientific investigations .
Properties
Molecular Formula |
C8H10O |
---|---|
Molecular Weight |
126.19 g/mol |
IUPAC Name |
1,2,4-trideuterio-3-deuteriooxy-5,6-dimethylbenzene |
InChI |
InChI=1S/C8H10O/c1-6-3-4-8(9)5-7(6)2/h3-5,9H,1-2H3/i3D,4D,5D/hD |
InChI Key |
YCOXTKKNXUZSKD-NKWHLQRWSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C)C)[2H])O[2H])[2H] |
Canonical SMILES |
CC1=C(C=C(C=C1)O)C |
Origin of Product |
United States |
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